molecular formula C16H18F2N4O4S2 B2960991 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1105230-24-7

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Katalognummer: B2960991
CAS-Nummer: 1105230-24-7
Molekulargewicht: 432.46
InChI-Schlüssel: OFBNUTRBEUBPIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone” features a thiazole core substituted with a 4-(difluoromethoxy)phenylamino group at the 2-position and a 4-(methylsulfonyl)piperazine moiety at the 4-position. The difluoromethoxy group may improve metabolic stability compared to non-fluorinated analogs, a feature observed in compounds with similar substituents .

Eigenschaften

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O4S2/c1-28(24,25)22-8-6-21(7-9-22)14(23)13-10-27-16(20-13)19-11-2-4-12(5-3-11)26-15(17)18/h2-5,10,15H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBNUTRBEUBPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N4O2SC_{22}H_{22}F_{2}N_{4}O_{2}S with a molecular weight of 444.5 g/mol . The structural representation includes a thiazole ring, a difluoromethoxyphenyl moiety, and a piperazine group, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC22H22F2N4O2S
Molecular Weight444.5 g/mol
CAS Number1203343-74-1

The biological activity of the compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole ring is particularly significant as thiazole derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Antitumor Activity

Research indicates that compounds similar to this one exhibit antitumor properties by inhibiting key signaling pathways involved in cancer progression. For instance, thiazole derivatives have shown efficacy against various cancer cell lines by targeting kinases such as BRAF and EGFR .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. Studies have shown that certain thiazole derivatives can significantly reduce inflammation in animal models by decreasing prostaglandin synthesis .

Antimicrobial Properties

Preliminary data suggest that the compound exhibits antimicrobial activity against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives, including the target compound, demonstrated potent inhibition of tumor growth in vitro. The derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study highlighted the importance of substituents on the thiazole ring in enhancing antitumor activity .

Study 2: Anti-inflammatory Assessment

In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. The results indicated that compounds with similar structural features significantly reduced edema compared to controls. The study concluded that modifications at specific positions on the thiazole ring could enhance COX inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and thiazole rings can lead to enhanced biological activity. For example:

  • Difluoromethoxy Substitution : Increases lipophilicity and potentially improves membrane permeability.
  • Piperazine Modifications : Altering substituents on the piperazine ring can influence binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of arylpiperazine-thiazole hybrids, which are widely explored for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Activity Key Differences
Target Compound Thiazole, 4-(difluoromethoxy)phenylamino, 4-(methylsulfonyl)piperazine Not explicitly reported (inference: kinase inhibition or antiviral potential) Unique difluoromethoxy and methylsulfonyl groups
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol () Imidazole, fluorophenyl, fluoropyridine p38α MAP kinase inhibition Core heterocycle (imidazole vs. thiazole); lacks piperazine
Piroxicam analogs () Isoxicam core, modified aryl groups Anti-HIV activity (EC50: 20–25 µM) Different scaffold (benzothiazine vs. thiazole); no piperazine
Compound 4/5 () Thiazole, chlorophenyl/fluorophenyl, triazole-pyrazole Structural characterization only Bulky triazole substituents; no piperazine
Compound 21 () Thiophene, trifluoromethylphenyl-piperazine Structural variations for SAR studies Thiophene vs. thiazole; trifluoromethyl vs. methylsulfonyl
Compound w3 () Pyrimidine-triazole, 4-methylpiperazine Not explicitly reported (likely kinase or protease inhibition) Pyrimidine-triazole core; methylpiperazine vs. methylsulfonyl-piperazine
Compound in Thiazole, morpholinylmethyl, trifluoromethylphenyl-piperazine Not explicitly reported (inference: CNS or antiviral activity) Morpholine substitution; trifluoromethyl vs. difluoromethoxy

Key Observations

Core Heterocycle Variations :

  • The thiazole core in the target compound differentiates it from imidazole () or pyrimidine-triazole () analogs. Thiazoles are often preferred for their metabolic stability and hydrogen-bonding capacity .
  • Compared to piroxicam derivatives (), the absence of a benzothiazine core may reduce anti-inflammatory effects but enhance target selectivity.

Substituent Effects: The 4-(methylsulfonyl)piperazine group enhances solubility and electrostatic interactions with target proteins compared to morpholine () or methylpiperazine () analogs . The difluoromethoxy group offers superior resistance to oxidative metabolism compared to non-fluorinated aryl ethers, as seen in fluorophenyl derivatives () .

Biological Activity Trends :

  • Piperazine-thiazole hybrids (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to engage in hydrogen bonding and π-π stacking .
  • Anti-HIV analogs () highlight the importance of aryl groups in viral enzyme inhibition, suggesting the target compound’s difluoromethoxy-phenyl group may confer similar advantages.

Theoretical Implications

  • Pharmacokinetics : The methylsulfonyl group likely improves aqueous solubility and membrane permeability compared to trifluoromethyl () or morpholine () analogs.
  • Target Binding : Molecular docking studies of similar compounds () suggest that the piperazine moiety interacts with catalytic lysine or aspartate residues in enzymes, while the thiazole ring stabilizes hydrophobic pockets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.